EC1169

Beschreibung

BenchChem offers high-quality EC1169 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EC1169 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

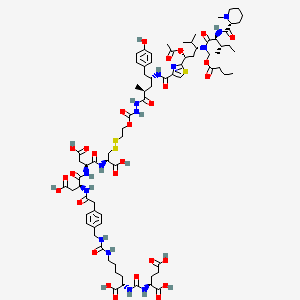

C78H112N14O28S3 |

|---|---|

Molekulargewicht |

1790.0 g/mol |

IUPAC-Name |

(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C78H112N14O28S3/c1-9-15-64(102)119-41-92(72(108)65(43(5)10-2)88-70(107)57-17-12-14-29-91(57)8)58(42(3)4)37-59(120-45(7)93)71-85-55(39-121-71)69(106)81-49(33-46-22-24-50(94)25-23-46)32-44(6)66(103)89-90-78(117)118-30-31-122-123-40-56(75(113)114)84-68(105)54(36-63(100)101)83-67(104)53(35-62(98)99)82-60(95)34-47-18-20-48(21-19-47)38-80-76(115)79-28-13-11-16-51(73(109)110)86-77(116)87-52(74(111)112)26-27-61(96)97/h18-25,39,42-44,49,51-54,56-59,65,94H,9-17,26-38,40-41H2,1-8H3,(H,81,106)(H,82,95)(H,83,104)(H,84,105)(H,88,107)(H,89,103)(H,90,117)(H,96,97)(H,98,99)(H,100,101)(H,109,110)(H,111,112)(H,113,114)(H2,79,80,115)(H2,86,87,116)/t43-,44-,49+,51-,52-,53-,54-,56-,57+,58+,59+,65-/m0/s1 |

InChI-Schlüssel |

FHMWPGDRYQRIPB-IEAKDTJSSA-N |

Isomerische SMILES |

CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC=C(C=C3)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]4CCCCN4C |

Kanonische SMILES |

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC=C(C=C3)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C4CCCCN4C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of EC1169

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1169 is a novel, targeted small-molecule drug conjugate (SMDC) designed for the specific delivery of a potent cytotoxic agent to prostate cancer cells. This document provides a comprehensive overview of the mechanism of action of EC1169, detailing its molecular interactions, cellular consequences, and the preclinical evidence supporting its therapeutic potential. It is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology.

Introduction

EC1169 is a clinical-stage therapeutic agent that exemplifies the principle of targeted cancer therapy. It is a conjugate composed of three key components: a high-affinity ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a cleavable linker system, and the potent microtubule-destabilizing agent, tubulysin (B8622420) B hydrazide (TubBH)[1][2][3]. PSMA is a well-validated biomarker, as it is highly overexpressed on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease states, while having limited expression in normal tissues[4][5]. This differential expression profile provides a therapeutic window for the targeted delivery of cytotoxic payloads, thereby minimizing off-target toxicity.

Molecular Mechanism of Action

The therapeutic activity of EC1169 is initiated by a multi-step process that ensures the selective destruction of PSMA-expressing cancer cells.

2.1. Targeting and Binding

The primary event in the mechanism of action of EC1169 is the high-affinity binding of its PSMA-targeting ligand to the extracellular domain of the PSMA protein on the surface of prostate cancer cells[4][5][6]. This specific interaction is the basis for the targeted delivery of the cytotoxic payload.

2.2. Internalization and Intracellular Trafficking

Upon binding to PSMA, the EC1169-PSMA complex is internalized by the cancer cell through endocytosis[1][7]. Following internalization, the SMDC is trafficked within the cell's endosomal and lysosomal compartments.

2.3. Cleavage and Payload Release

Within the intracellular environment, the cleavable linker of EC1169 is designed to be labile, leading to the release of the active cytotoxic agent, tubulysin B hydrazide (TubBH)[1]. This release is a critical step, as the cytotoxic payload must be liberated from the targeting ligand to exert its pharmacological effect.

2.4. Inhibition of Tubulin Polymerization

Once released into the cytoplasm, TubBH binds to β-tubulin at the vinca (B1221190) alkaloid binding site. This interaction potently inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the collapse of the microtubule network, which is essential for various cellular functions, most critically, for the formation and function of the mitotic spindle during cell division[1].

2.5. Cell Cycle Arrest and Apoptosis

The failure to form a functional mitotic spindle due to microtubule depolymerization activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase[1]. Prolonged arrest at this checkpoint triggers the intrinsic pathway of apoptosis, or programmed cell death, ultimately leading to the elimination of the cancer cell[1].

Data Presentation

The preclinical evaluation of EC1169 has generated quantitative data that substantiates its potent and specific anti-tumor activity.

Table 1: In Vitro Cytotoxicity of EC1169

| Cell Line | PSMA Expression | IC50 (nM) |

| LNCaP | Positive | Potent Inhibition (Specific value not publicly available) |

| KB | Negative | No significant activity |

Data summarized from preclinical studies[4][5]. The specific IC50 value for LNCaP cells is not publicly available in the provided search results but is described as potent.

Table 2: In Vivo Antitumor Efficacy of EC1169 in LNCaP Xenograft Model

| Treatment Group | Dosing Regimen | Outcome |

| EC1169 | Not specified | Complete remissions and cures observed |

| Non-targeted tubulysin B | Near MTD | Inactive |

| Docetaxel | Not specified | Modest anti-tumor activity with significant weight loss |

This table summarizes the in vivo efficacy of EC1169 in a preclinical model of prostate cancer[4][5][6].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of EC1169.

4.1. In Vitro Cell Proliferation Assay

-

Cell Lines: PSMA-positive human prostate cancer cells (LNCaP) and PSMA-negative cells (KB) were used.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. Serial dilutions of EC1169 were added to the wells.

-

Incubation: Cells were incubated with the compound for a period of 72 hours.

-

Viability Assessment: Cell viability was assessed using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity as an indicator of cell number.

-

Data Analysis: The concentration of EC1169 that resulted in a 50% reduction in cell viability (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.

4.2. In Vivo Xenograft Tumor Model

-

Animal Model: Male nude mice were used for the study.

-

Tumor Implantation: LNCaP cells were subcutaneously injected into the flanks of the mice to establish tumors.

-

Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups and received intravenous (IV) administrations of EC1169, a non-targeted tubulysin B control, or docetaxel.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Monitoring: Animal body weight was monitored as an indicator of toxicity.

-

Efficacy Endpoints: The primary endpoint was tumor growth inhibition. Complete remission (disappearance of the tumor) and cures (tumor-free for an extended period post-treatment) were also assessed.

Visualizations

5.1. Signaling Pathway of EC1169 Action

Caption: The signaling pathway of EC1169 from extracellular binding to the induction of apoptosis.

5.2. Experimental Workflow for In Vivo Efficacy Study

Caption: The experimental workflow for assessing the in vivo efficacy of EC1169 in a xenograft model.

References

- 1. adcreview.com [adcreview.com]

- 2. Endocyte Announces Clinical Updates for EC1456 and EC1169 [globenewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

An In-depth Technical Guide to EC1169: A Targeted Small Molecule-Drug Conjugate for Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1169 is a novel, water-soluble small molecule-drug conjugate (SMDC) designed for targeted therapy of prostate cancer. It comprises a high-affinity ligand that targets the prostate-specific membrane antigen (PSMA), a validated biomarker overexpressed on the surface of prostate cancer cells. This targeting moiety is connected via a cleavable linker to the potent cytotoxic agent, tubulysin (B8622420) B hydrazide. This strategic design allows for the selective delivery of the cytotoxic payload to PSMA-expressing cancer cells, minimizing off-target toxicity. Preclinical studies have demonstrated the high affinity and specificity of EC1169 for PSMA-positive cells, leading to potent in vitro growth inhibition and complete tumor remissions in in vivo models of human prostate cancer. A phase 1 clinical trial has been completed, evaluating the safety and preliminary efficacy of EC1169 in patients with metastatic castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of EC1169.

Chemical Structure and Properties

EC1169 is a complex molecule that consists of three key components: a PSMA-targeting ligand, a cleavable disulfide linker, and the cytotoxic payload, tubulysin B hydrazide.[1] The precise chemical structure is proprietary, however, its molecular formula and weight have been disclosed.

Table 1: Physicochemical Properties of EC1169

| Property | Value | Reference |

| Molecular Formula | C78H112N14O28S3 | [2] |

| Molecular Weight | 1790.00 g/mol | [2] |

| CAS Number | 1610413-96-1 | [2] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Water-soluble. Soluble in DMSO. | [3][4] |

| Storage | Store at -20°C, protected from light. | [5] |

Mechanism of Action

The therapeutic strategy of EC1169 is based on the targeted delivery of a highly potent cytotoxic agent to cancer cells overexpressing PSMA.[4] The mechanism of action can be delineated into several key steps:

-

Targeting and Binding: The PSMA-targeting ligand of EC1169 binds with high affinity to PSMA, which is abundantly expressed on the surface of metastatic and hormone-refractory prostate cancer cells.[3][6]

-

Internalization: Upon binding, the EC1169-PSMA complex is internalized into the cancer cell via endocytosis.[4]

-

Payload Release: Inside the cell, the cleavable linker is designed to be stable in circulation but is readily cleaved in the intracellular environment, releasing the active cytotoxic payload, tubulysin B hydrazide.[4]

-

Microtubule Disruption: The released tubulysin B binds to tubulin and potently inhibits its polymerization into microtubules.[4] This disruption of the microtubule network is critical for several cellular functions, including cell division.

-

Cell Cycle Arrest and Apoptosis: Inhibition of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces programmed cell death (apoptosis) in the cancer cell.[4]

The signaling cascade leading to apoptosis following microtubule disruption by tubulysin B involves the activation of key apoptotic regulators. While the precise pathway for tubulysin B is not fully elucidated, studies on related tubulysins suggest the involvement of the intrinsic apoptotic pathway. This includes the activation of pro-apoptotic proteins like Bim and p53, and the phosphorylation of anti-apoptotic proteins such as Bcl-2.[7][8] This ultimately leads to the activation of caspases, the executioners of apoptosis.

Experimental Protocols

Synthesis of EC1169

A detailed, step-by-step experimental protocol for the synthesis of EC1169 is described in patent US9636413B2. The synthesis is a multi-step process involving the preparation of the PSMA-targeting ligand, the synthesis of the cleavable linker, the modification of tubulysin B to a hydrazide derivative, and the final conjugation of these three components. The general workflow for the synthesis of such drug conjugates is outlined below.

In Vitro Potency Assessment (IC50 Determination)

The in vitro potency of EC1169 against PSMA-positive cancer cells, such as the LNCaP human prostate cancer cell line, can be determined using a cell viability assay.

-

Cell Culture: LNCaP cells are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of EC1169 for a specified period (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Patent literature indicates an IC50 for EC1169 against LNCaP cells, as determined by a 3H-thymidine incorporation assay.[9]

Table 2: In Vitro Potency of EC1169

| Cell Line | Assay | IC50 | Reference |

| LNCaP | 3H-thymidine incorporation | ~1.5 nM | [9] |

In Vivo Antitumor Efficacy in Xenograft Models

The antitumor activity of EC1169 in vivo is typically evaluated in animal models bearing human tumor xenografts.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with PSMA-positive human prostate cancer cells (e.g., LNCaP).[3][6]

-

Treatment: Once tumors reach a palpable size, mice are treated with EC1169, a vehicle control, and potentially a comparator drug (e.g., docetaxel) via an appropriate route of administration (e.g., intravenous).[3]

-

Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, complete remission (CR), and survival.

Preclinical and Clinical Data

In Vivo Efficacy

Preclinical studies in nude mice bearing PSMA-positive LNCaP human prostate cancer xenografts have demonstrated significant antitumor activity of EC1169.[3][6] Treatment with EC1169 resulted in complete remissions in a majority of the treated animals, with some mice remaining tumor-free for over 90 days post-implantation.[3] Importantly, this potent antitumor effect was achieved without significant toxicity, as evidenced by the lack of weight loss in the treated animals.[3][6] In contrast, PSMA-negative tumors did not respond to EC1169 therapy, confirming its target-specific action.[6] Furthermore, EC1169 showed superior efficacy and a better safety profile compared to the standard-of-care chemotherapeutic agent, docetaxel, in the same model.[3]

Table 3: Summary of In Vivo Efficacy of EC1169 in LNCaP Xenograft Model

| Treatment Group | Dosing Regimen | Outcome | Toxicity | Reference |

| EC1169 | 2 µmol/kg, TIW, 2 weeks | Complete remissions in 5/7 mice, cures in 2/7 mice | No significant weight loss | [3] |

| Docetaxel | 10 mg/kg, BIW, 2 weeks | Modest anti-tumor activity | Severe weight loss | [3] |

| Vehicle Control | - | Progressive tumor growth | - | [3] |

Clinical Development

A Phase 1 clinical trial (NCT02202447) was conducted to evaluate the safety, tolerability, and preliminary antitumor activity of EC1169 in patients with metastatic castration-resistant prostate cancer (mCRPC).[10] The study employed a dose-escalation design with different dosing schedules.[10] The results of this trial indicated that EC1169 was generally well-tolerated.[10]

Conclusion

EC1169 is a promising PSMA-targeted small molecule-drug conjugate with a well-defined mechanism of action. Its ability to selectively deliver the potent microtubule inhibitor, tubulysin B, to prostate cancer cells has been demonstrated in preclinical models, leading to significant antitumor efficacy with a favorable safety profile. The completion of a Phase 1 clinical trial marks an important step in its development as a potential therapeutic option for patients with advanced prostate cancer. Further clinical investigation is warranted to fully establish the therapeutic potential of EC1169.

References

- 1. researchgate.net [researchgate.net]

- 2. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. | BioWorld [bioworld.com]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The tubulysin analogue KEMTUB10 induces apoptosis in breast cancer cells via p53, Bim and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9636413B2 - Conjugates for treating diseases caused by PSMA expressing cells - Google Patents [patents.google.com]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

EC1169 as a PSMA-Targeted Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1169 is a prostate-specific membrane antigen (PSMA)-targeted small molecule drug conjugate (SMDC) that has shown promise in preclinical and early clinical studies for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive technical overview of EC1169, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. EC1169 consists of a high-affinity PSMA-targeting ligand, an enzyme-cleavable disulfide linker, and the potent microtubule-destabilizing agent, tubulysin (B8622420) B hydrazide. By targeting PSMA, which is highly overexpressed on the surface of prostate cancer cells, EC1169 selectively delivers its cytotoxic payload, leading to cell cycle arrest and apoptosis in antigen-expressing tumors while minimizing systemic toxicity.

Introduction to EC1169

EC1169 is an injectable, water-soluble SMDC designed for the targeted therapy of PSMA-expressing cancers.[1][2] The conjugate is composed of three key components: a PSMA-targeting moiety, a stable, enzyme-cleavable linker, and the cytotoxic payload, tubulysin B hydrazide (TubBH).[1][2] PSMA is a well-validated biomarker, highly expressed on the surface of metastatic and hormone-refractory prostate cancer cells, as well as on the neovasculature of many solid tumors, making it an attractive target for directed therapies.[1][3] The potent anti-mitotic agent, tubulysin B, has picomolar cytotoxic activity against a broad range of cancer cell lines.[4]

Mechanism of Action

The therapeutic strategy of EC1169 is based on the specific delivery of its potent cytotoxic payload to PSMA-expressing cells.

PSMA Targeting and Internalization

Upon intravenous administration, the PSMA-targeting ligand of EC1169 binds with high affinity to PSMA on the surface of cancer cells.[1][5] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire conjugate into the cell.[6]

Intracellular Cleavage and Payload Release

Following internalization, the EC1169 conjugate is trafficked to intracellular compartments where the enzyme-cleavable linker is processed, releasing the active tubulysin B hydrazide payload into the cytoplasm.[1][2] The linker is designed to be stable in systemic circulation but susceptible to cleavage within the intracellular environment of the tumor cell.

Microtubule Disruption and Apoptosis

Once released, tubulysin B binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to a cascade of events, including the collapse of the mitotic spindle, which in turn activates the spindle assembly checkpoint.[7] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis and programmed cell death.[1][2][7]

Signaling Pathways

PSMA-Mediated Signaling

The expression of PSMA on prostate cancer cells is not merely a passive anchor for targeted therapies but also plays an active role in tumor progression by modulating intracellular signaling pathways. PSMA expression has been shown to shift cell signaling from the MAPK/ERK pathway, which is associated with proliferation, to the pro-survival PI3K/AKT pathway.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hematologyandoncology.net [hematologyandoncology.net]

- 7. Prodrugs Targeting Prostate-Specific Membrane Antigen against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. medchemexpress.com [medchemexpress.com]

Preclinical Profile of EC1169: A PSMA-Targeted Tubulysin B Conjugate for Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EC1169 is a small molecule drug conjugate (SMDC) that represents a promising therapeutic strategy for prostate cancer. It is designed for targeted delivery of the potent cytotoxic agent tubulysin (B8622420) B to cells expressing prostate-specific membrane antigen (PSMA), a protein highly upregulated on the surface of prostate cancer cells. Preclinical studies have demonstrated the high affinity and specificity of EC1169 for PSMA-positive cancer cells, leading to potent anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical data on EC1169, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action.

Introduction to EC1169

EC1169 is a conjugate composed of a PSMA-targeting ligand and the cytotoxic payload tubulysin B hydrazide (TubBH), connected via a stable, enzyme-cleavable linker.[1] PSMA is abundantly expressed on the surface of metastatic and hormone-refractory prostate cancer cells, as well as on the neovasculature of many solid tumors, making it an attractive target for directed therapies.[1] The design of EC1169 allows for the specific delivery of the potent microtubule inhibitor, tubulysin B, to PSMA-expressing cancer cells, thereby minimizing off-target toxicity.[1][2]

Mechanism of Action

The therapeutic action of EC1169 is initiated by the binding of its PSMA-targeting ligand to PSMA on the surface of prostate cancer cells. This is followed by internalization of the conjugate. Inside the cell, the linker is cleaved, releasing the active cytotoxic agent, tubulysin B.[1] Tubulysin B then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][3]

Preclinical Studies: In Vitro Efficacy

Experimental Protocols

Cell Lines:

-

PSMA-Positive: LNCaP (human prostate adenocarcinoma)

-

PSMA-Negative: KB (human oral epidermoid carcinoma), PC-3 (human prostate adenocarcinoma), DU-145 (human prostate carcinoma)

Cytotoxicity Assay (MTT Assay):

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of EC1169 or control compounds.

-

After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

-

Following a 4-hour incubation, the formazan (B1609692) crystals were solubilized with DMSO.

-

The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

-

IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from dose-response curves.[4][5]

Quantitative Data

| Cell Line | PSMA Expression | EC1169 Activity | Reference |

| LNCaP | Positive | Growth inhibition | [2][6] |

| KB | Negative | No activity | [2][6] |

| PC-3 | Negative | Not specified | |

| DU-145 | Negative | Not specified |

Specific IC50 values for EC1169 in these cell lines are not publicly available in the reviewed literature.

Preclinical Studies: In Vivo Efficacy

Experimental Protocols

Animal Model:

-

Male athymic nude mice were used for the LNCaP xenograft model.

Tumor Implantation:

-

LNCaP cells were suspended in a 1:1 mixture of culture medium and Matrigel.

-

Approximately 1 x 106 cells were subcutaneously injected into the flank of each mouse.[7]

-

Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment.[8]

Treatment Regimen:

-

The specific dosing, schedule, and route of administration for EC1169 in the preclinical studies are not detailed in the available literature. General protocols for similar studies involve intravenous or intraperitoneal administration.

Efficacy Evaluation:

-

Tumor volume was measured regularly using calipers.

-

Animal body weight was monitored as an indicator of toxicity.

-

At the end of the study, tumors were excised and weighed.

Quantitative Data

Brief treatment of nude mice bearing PSMA-positive LNCaP human xenografts with EC1169 led to significant anti-tumor effects.[2][6]

| Outcome | Result | Reference |

| Complete Remissions | 5 out of 7 mice | [2][6] |

| Cures (>90 days tumor-free) | 2 out of 7 mice | [2][6] |

| Toxicity (Weight Loss) | No significant weight loss observed | [2][6] |

In contrast, EC1169 showed no activity against PSMA-negative KB tumors in xenograft models, confirming its target specificity.[2][6]

Signaling Pathway of Tubulysin B-Induced Apoptosis

The cytotoxic payload of EC1169, tubulysin B, induces apoptosis through the disruption of microtubule dynamics. This triggers a cascade of signaling events that culminate in programmed cell death.

The disruption of microtubules by tubulysin B leads to mitotic arrest. Prolonged mitotic arrest can lead to mitotic catastrophe, a form of cell death. This process involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. For instance, the phosphorylation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bim can shift the balance towards apoptosis.[9] This leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, which in turn activate caspases, the key executioners of apoptosis.[9]

Conclusion

The preclinical data for EC1169 strongly support its development as a targeted therapy for PSMA-expressing prostate cancer. The compound demonstrates high potency and specificity in both in vitro and in vivo models, leading to significant tumor regression without notable toxicity. The well-defined mechanism of action, involving targeted delivery of a potent microtubule inhibitor, provides a strong rationale for its clinical investigation. Further studies to fully elucidate the optimal dosing and schedule, as well as to identify potential biomarkers of response, are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medic.upm.edu.my [medic.upm.edu.my]

- 5. Evaluation of the Cytotoxic Effect of Pd2Spm against Prostate Cancer through Vibrational Microspectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 8. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. researchgate.net [researchgate.net]

Early Clinical Trial Results of EC1169: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for EC1169, a prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate. The information is compiled from abstracts presented at major scientific conferences and publicly available clinical trial information.

Core Concept: EC1169 Mechanism of Action

EC1169 is a novel therapeutic agent designed to specifically target and eliminate cancer cells that overexpress PSMA, a protein commonly found in abundance on the surface of prostate cancer cells.[1] The drug consists of a PSMA-targeting ligand attached to the potent microtubule inhibitor, tubulysin (B8622420) B hydrazide, via a cleavable linker.[1]

Once administered, EC1169 binds to PSMA on the cancer cell surface, leading to the internalization of the drug-receptor complex.[1] Inside the cell, the linker is cleaved, releasing tubulysin B. This potent cytotoxic agent then disrupts the polymerization of tubulin, a critical component of microtubules.[1] The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) of the cancer cell.[1]

Phase 1 Clinical Trial (NCT02202447)

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and preliminary efficacy of EC1169 in patients with metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] The study also explored the utility of a companion imaging agent, 99mTc-EC0652, to identify patients with PSMA-positive tumors.[2]

Data Presentation

The following tables summarize the quantitative data gathered from the early results of the Phase 1 trial.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value | Reference |

| Number of Patients (evaluable for toxicity) | 21 (initial cohort) | [3] |

| Number of Patients (treated at RP2D) | 20 | [2] |

| Number of Patients (later cohort) | 34 | [4] |

| Median Age (initial cohort) | 69.0 years (range: 53-82) | [3] |

| Median Age (RP2D cohort) | 69 years (range: 59-82) | [2] |

| Median Age (later cohort) | 70 years (range: 49-84) | [4] |

| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | [2][3][4] |

| Prior Treatments (Part A) | Progressed on abiraterone (B193195) or enzalutamide (B1683756), and taxane-treated | [2] |

| Cohorts (Part B) | Taxane-naïve and Taxane-exposed | [2][4] |

Table 2: Dosing and Administration

| Parameter | Description | Reference |

| Drug | EC1169 | [2][3][4] |

| Administration | Intravenous (IV) bolus | [2][4] |

| Dosing Schedule (Initial) | - Days 1, 3, 5, 8, 10, 12 (TIW) every 21 days- Days 1, 8 (QW) every 21 days | [1] |

| Dosing Schedule (Expansion) | Days 1, 8 every 21 days | [2][4] |

| Recommended Phase 2 Dose (RP2D) | 6.5 mg/m² | [2][4] |

Table 3: Safety and Tolerability (at RP2D)

| Adverse Event (AE) Profile | Finding | Reference |

| Treatment-Related AEs | 50% of patients reported at least one | [2] |

| AE Severity | Most were Grade 1 and 2 | [2] |

| Grade 3 AEs | Thrombocytopenia, fatigue, and constipation (1 patient each) | [2] |

| Grade 4 AEs | None reported | [2] |

| Dose-Limiting Toxicities (DLTs) | None occurred | [2] |

| Dose Reductions | Not required | [2] |

Table 4: Preliminary Efficacy Results

| Efficacy Measure | Finding | Reference |

| Partial Response (RECIST) | 1 of 2 evaluable taxane-exposed patients with soft tissue disease (50%, unconfirmed) | [2] |

| Stable Disease | - 3 patients for more than 4 cycles (initial report)- 6 of 12 evaluable taxane-exposed patients at 9 weeks | [3][4] |

| PSA Response (≥50% decline) | Not observed in the initial report | [3] |

| Tumor Localization | Imaging with 99mTc-EC0652 showed excellent disease localization | [2][4] |

Experimental Protocols

Study Design

The Phase 1 trial (NCT02202447) was a two-part, open-label, dose-escalation and cohort expansion study.[2]

-

Part A (Dose Escalation): This part aimed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of EC1169.[2] Patients with mCRPC who had progressed after treatment with abiraterone or enzalutamide and a taxane-based chemotherapy were eligible.[2]

-

Part B (Cohort Expansion): This part further evaluated the safety and preliminary efficacy of EC1169 at the RP2D in two cohorts of patients with mCRPC: taxane-naïve and taxane-exposed.[2]

Key Methodologies

-

Patient Selection: Patients were required to have histologically confirmed mCRPC with evidence of disease progression.[1] All patients underwent a 99mTc-EC0652 SPECT scan prior to treatment to confirm PSMA expression in their tumors.[2][4]

-

Treatment Administration: EC1169 was administered as an intravenous bolus.[2] In the dose-escalation phase, two schedules were initially explored: three times a week for two weeks followed by one week off (TIW), and once a week for two weeks followed by one week off (QW) in a 21-day cycle.[1] The QW schedule on days 1 and 8 of a 21-day cycle was selected for the expansion phase.[2][4]

-

Endpoints: The primary endpoints were safety and tolerability, and the determination of the MTD and RP2D.[1] Secondary endpoints included radiographic progression-free survival (rPFS), overall survival (OS), and PSA response.[2][4]

Mandatory Visualizations

Signaling Pathway of EC1169

Caption: Mechanism of action of EC1169 from PSMA binding to apoptosis.

Experimental Workflow of the EC1169 Phase 1 Trial

References

EC1169 in Metastatic Castration-Resistant Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC1169 is a small-molecule drug conjugate (SMDC) that showed initial promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a detailed technical guide on EC1169, summarizing its mechanism of action, preclinical data, and clinical findings from its Phase 1 trial. EC1169 consists of a ligand that targets the prostate-specific membrane antigen (PSMA), linked to the potent microtubule inhibitor, tubulysin (B8622420) B hydrazide. While preclinical studies demonstrated significant anti-tumor activity, the clinical development of EC1169 was ultimately halted due to insufficient efficacy in patients with mCRPC. This whitepaper consolidates the available data to offer a comprehensive resource for researchers in the field of targeted cancer therapies.

Introduction

Prostate-specific membrane antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer, as it is overexpressed on the surface of most prostate cancer cells.[1] This overexpression provides a therapeutic window for targeted drug delivery, aiming to concentrate cytotoxic agents at the tumor site while minimizing systemic toxicity. EC1169 was developed as a PSMA-targeted SMDC, designed to selectively deliver the highly potent cytotoxic payload, tubulysin B hydrazide, to PSMA-expressing cancer cells.[2]

Mechanism of Action

The therapeutic strategy of EC1169 is based on a targeted delivery system. The SMDC binds with high affinity to PSMA on the surface of prostate cancer cells, leading to its internalization.[1] Once inside the cell, the linker connecting the targeting ligand to the cytotoxic payload is cleaved, releasing tubulysin B hydrazide. Tubulysin B then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of the cancer cell.[3]

References

The Discovery and Development of EC1169: A PSMA-Targeted Small Molecule Drug Conjugate

An In-depth Technical Guide for Researchers and Drug Development Professionals

EC1169 is an investigational small molecule drug conjugate (SMDC) that has shown promise in the targeted therapy of prostate cancer. This document provides a comprehensive overview of its discovery, mechanism of action, preclinical development, and clinical evaluation, with a focus on the technical details relevant to researchers, scientists, and drug development professionals.

Introduction to EC1169

EC1169 is a novel therapeutic agent designed to selectively deliver a potent cytotoxic payload to cells expressing Prostate-Specific Membrane Antigen (PSMA), a protein significantly overexpressed on the surface of most prostate cancer cells.[1][2][3] The conjugate consists of three key components: a high-affinity PSMA-targeting ligand, a stable, enzyme-cleavable linker, and the potent microtubule inhibitor, tubulysin (B8622420) B hydrazide (TubBH).[3] This targeted approach aims to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.

Mechanism of Action

The mechanism of action of EC1169 involves a multi-step process that leverages the specific expression of PSMA on prostate cancer cells to induce targeted cell death.

PSMA Targeting and Internalization

The therapeutic process begins with the PSMA-targeting ligand of EC1169 binding to PSMA on the surface of prostate cancer cells.[3] This binding event is highly specific, as PSMA is abundantly expressed on metastatic and hormone-refractory prostate cancer cells, as well as on the neovasculature of many solid tumors, with limited expression in most normal tissues.[2][3] Upon binding, the EC1169-PSMA complex is internalized into the cell through endocytosis.

Payload Release and Microtubule Disruption

Following internalization, the enzyme-cleavable linker is processed within the cell, releasing the cytotoxic payload, tubulysin B hydrazide.[3] Tubulysin B is a potent antimitotic agent that inhibits the polymerization of tubulin into microtubules.[2][4] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, tubulysin B leads to cell cycle arrest in the G2/M phase.[3]

Induction of Apoptosis

The sustained G2/M arrest and disruption of the microtubule network trigger the intrinsic apoptotic pathway. This process is mediated by the BCL-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[5][6][7][8] The disruption of microtubule function leads to the activation of pro-apoptotic BH3-only proteins, which in turn activate BAX and BAK.[5][6][8] Activated BAX and BAK form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[7][8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[7] Caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, resulting in the characteristic morphological changes of programmed cell death.[5][6][7]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. ascopubs.org [ascopubs.org]

- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the BCL2 Family in Targeted Anticancer Response as Apoptotic Mediators [openmedicinalchemistryjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

An In-depth Technical Guide to EC1169: A PSMA-Targeted Small-Molecule Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1169 is a novel, prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate (SMDC) designed for the specific delivery of the potent anti-mitotic agent, tubulysin (B8622420) B hydrazide, to PSMA-expressing cells. This document provides a comprehensive technical overview of EC1169, detailing its mechanism of action, specificity for PSMA-positive cells, and a summary of key preclinical and clinical findings. Detailed experimental protocols for the characterization of EC1169 are also provided to enable researchers to replicate and build upon these findings.

Introduction

Prostate-specific membrane antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease states. Its limited expression in normal tissues makes it an attractive target for the development of targeted therapies. EC1169 is a small-molecule drug conjugate that leverages this differential expression to selectively deliver a potent cytotoxic payload to malignant cells, thereby minimizing off-target toxicity.[1][2][3]

EC1169 consists of three key components: a high-affinity small-molecule ligand that binds to the extracellular domain of PSMA, a stable, enzyme-cleavable linker, and the cytotoxic drug tubulysin B hydrazide (TubBH).[2] Upon binding to PSMA, the EC1169-PSMA complex is internalized, leading to the intracellular release of TubBH, which then disrupts microtubule dynamics, induces cell cycle arrest, and ultimately leads to apoptosis of the cancer cell.[2][3]

Mechanism of Action

The targeted delivery and subsequent intracellular action of EC1169 can be broken down into a series of steps, as illustrated in the signaling pathway diagram below.

Caption: EC1169 binds to PSMA, is internalized, and releases its cytotoxic payload.

Preclinical Data

In Vitro Specificity and Potency

The specificity of EC1169 for PSMA-expressing cells has been demonstrated in vitro. The compound shows potent inhibition of the growth of PSMA-positive cells, while remaining inactive against PSMA-negative cells.[4]

| Cell Line | PSMA Expression | IC50 (nM) |

| LNCaP | Positive | Data not available in searched sources |

| KB | Negative | Data not available in searched sources |

Quantitative IC50 data from the primary preclinical publication were not available in the searched sources. The source states EC1169 "was found to inhibit the growth of PSMA-positive cells, but it displayed no activity against PSMA-negative cells."[4]

In Vivo Antitumor Activity

In vivo studies using xenograft models of human prostate cancer have confirmed the potent and specific antitumor activity of EC1169. In a study with nude mice bearing PSMA-positive LNCaP human prostate cancer xenografts, treatment with EC1169 led to complete remissions in five out of seven mice, with two of the mice remaining tumor-free for over 90 days post-implantation.[4] Importantly, this significant antitumor effect was observed without any noticeable weight loss or major organ tissue degeneration in the treated animals.[4] In contrast, PSMA-negative tumors did not show any response to EC1169 treatment.[4] Furthermore, when compared to docetaxel, a standard-of-care chemotherapy for prostate cancer, EC1169 was found to be more effective and less toxic in the LNCaP xenograft model.[4]

Clinical Development

EC1169 has been evaluated in a Phase 1 clinical trial (NCT02202447) in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][6] The study was designed as a two-part dose escalation and expansion trial.[5]

Study Design and Dosing

Patients enrolled in the trial had mCRPC and had progressed on abiraterone (B193195) or enzalutamide.[5] In the dose-escalation phase, EC1169 was administered as an intravenous (IV) bolus on days 1 and 8 of a 21-day cycle.[6] The recommended Phase 2 dose (RP2D) was determined to be 6.5 mg/m².[6]

Patient Selection and Imaging

A key component of the clinical development of EC1169 was the use of the companion diagnostic imaging agent, 99mTc-EC0652, to assess PSMA expression in patients prior to treatment.[5] All patients underwent a baseline SPECT/CT scan with 99mTc-EC0652 to determine their PSMA status.[5]

Preliminary Safety and Efficacy

The Phase 1 trial demonstrated that EC1169 was generally well-tolerated.[6] The most common treatment-related adverse events were mild to moderate in severity.[6] Preliminary evidence of antitumor activity was observed in both taxane-naïve and taxane-exposed patient cohorts.[6]

Experimental Protocols

In Vitro Cell Viability Assay

The following is a general protocol for assessing the in vitro cytotoxicity of EC1169 against PSMA-positive and PSMA-negative cell lines.

Caption: Workflow for determining the in vitro cytotoxicity of EC1169.

Protocol Details:

-

Cell Seeding: Plate PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., KB) cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of EC1169 and relevant control compounds (e.g., free tubulysin B hydrazide, a non-targeting control conjugate). Add the compounds to the cells and incubate for a period of 72 hours.

-

Viability Assessment: Add a cell viability reagent, such as MTT or resazurin, to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 value for each compound.

LNCaP Xenograft Model

The following protocol outlines the establishment and use of a subcutaneous LNCaP xenograft model to evaluate the in vivo efficacy of EC1169.

Caption: Workflow for an in vivo efficacy study of EC1169 in a LNCaP xenograft model.

Protocol Details:

-

Cell Preparation and Implantation: Harvest LNCaP cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a predetermined size, randomize the mice into different treatment groups.

-

Treatment: Administer EC1169, vehicle control, and any comparator drugs (e.g., docetaxel) according to the specified dosing schedule and route of administration (typically intravenous).

-

Monitoring and Endpoint: Continue to monitor tumor volume and the general health of the animals, including body weight, throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

EC1169 is a promising PSMA-targeted small-molecule drug conjugate with demonstrated specificity and potent antitumor activity in preclinical models. Early clinical data in patients with mCRPC are encouraging, supporting its continued development. The use of a companion imaging agent, 99mTc-EC0652, allows for the selection of patients most likely to benefit from this targeted therapy. The detailed protocols provided in this guide are intended to facilitate further research into the potential of EC1169 and similar targeted therapies for the treatment of PSMA-expressing cancers.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Phase 1 of EC1169 In Patients With Recurrent MCRPC [clin.larvol.com]

- 3. researchgate.net [researchgate.net]

- 4. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of EC1169: A Technical Guide for Researchers

An In-depth Analysis of a Targeted Small Molecule Drug Conjugate for Prostate Cancer

EC1169 is a promising small molecule drug conjugate (SMDC) that has demonstrated significant therapeutic potential in preclinical and early clinical studies for the treatment of prostate cancer. This technical guide provides a comprehensive overview of EC1169, including its mechanism of action, preclinical efficacy, and clinical trial data, with a focus on quantitative data, experimental protocols, and visual representations of key concepts to support researchers and drug development professionals.

Core Concepts: A Targeted Approach to Cancer Therapy

EC1169 is designed to selectively deliver a potent cytotoxic agent to cancer cells that overexpress Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer.[1][2] This targeted approach aims to maximize the therapeutic window by increasing the concentration of the cytotoxic payload at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicities.

The conjugate consists of three key components:

-

A PSMA-targeting ligand: This small molecule binds with high affinity to PSMA, which is highly expressed on the surface of most prostate cancer cells and the neovasculature of many solid tumors.[3][4]

-

A potent cytotoxic payload: EC1169 utilizes tubulysin (B8622420) B hydrazide (TubBH), a powerful inhibitor of tubulin polymerization.[3]

-

A cleavable linker: This linker connects the targeting ligand to the cytotoxic payload and is designed to be stable in circulation but readily cleaved within the target cancer cell, releasing the active drug.[1]

Mechanism of Action: Disrupting the Cellular Machinery

The therapeutic effect of EC1169 is initiated by the binding of its PSMA-targeting ligand to PSMA on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the entire conjugate into the cell.[5] Once inside the cell, the linker is cleaved, releasing tubulysin B hydrazide.

Tubulysin B hydrazide then exerts its cytotoxic effect by potently inhibiting the polymerization of tubulin, a critical component of microtubules.[3] This disruption of microtubule dynamics has several downstream consequences:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The targeted delivery of tubulysin B hydrazide via EC1169 ensures that this potent cytotoxic activity is concentrated in PSMA-expressing cancer cells.[2]

Signaling Pathway of EC1169's Cytotoxic Action

Caption: Mechanism of action of EC1169, from PSMA targeting to apoptosis induction.

Preclinical Efficacy: Potent and Selective Antitumor Activity

Preclinical studies have demonstrated the potent and selective antitumor activity of EC1169 in various models of prostate cancer.

In Vitro Potency

While specific IC50 values are not publicly available, in vitro studies have consistently shown that EC1169 inhibits the growth of PSMA-positive prostate cancer cells.[2] Conversely, the conjugate displays no significant activity against PSMA-negative cells, highlighting its target-dependent mechanism of action.[2]

In Vivo Efficacy in Xenograft Models

The antitumor activity of EC1169 has been evaluated in nude mice bearing human prostate cancer xenografts. In models using PSMA-positive cell lines such as LNCaP and MDA PCa 2b, administration of EC1169 resulted in complete remissions and cures.[2][6] Importantly, this potent antitumor effect was achieved without significant weight loss in the treated animals, suggesting a favorable toxicity profile.[2] In contrast, PSMA-negative tumors did not respond to EC1169 therapy, further confirming the targeted nature of the drug.[2]

Clinical Development: Phase 1 Trial in mCRPC

A Phase 1, open-label, dose-escalation study (NCT02202447) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of EC1169 in patients with metastatic castration-resistant prostate cancer (mCRPC).[7]

Study Design and Patient Population

The study enrolled patients with progressive mCRPC who had previously been treated with taxane-based chemotherapy.[4] Patients underwent a 99mTc-EC0652 SPECT scan prior to treatment to assess PSMA expression.[4] EC1169 was administered intravenously.[4] The study evaluated two dosing schedules in the dose-escalation phase (Part A) and then expanded into two cohorts (taxane-naïve and taxane-exposed) at the recommended Phase 2 dose (RP2D) in Part B.[3][4]

EC1169 Phase 1 Trial Workflow

Caption: Workflow of the Phase 1 clinical trial of EC1169 (NCT02202447).

Quantitative Clinical Data

The following tables summarize the key quantitative data from the Phase 1 trial of EC1169.

Table 1: Patient Demographics and Baseline Characteristics (at RP2D) [4]

| Characteristic | Value |

| Number of Patients | 20 |

| Median Age (range) | 69 (59-82) years |

| Taxane-naïve | 7 |

| Taxane-exposed | 13 |

Table 2: Safety and Tolerability at the Recommended Phase 2 Dose (6.5 mg/m²) [3][4]

| Adverse Event | Frequency | Grade |

| Any Treatment-Related AE | 50% of patients | Mostly Grade 1-2 |

| Thrombocytopenia | 1 patient | Grade 3 |

| Fatigue | 1 patient | Grade 3 |

| Constipation | 1 patient | Grade 3 |

| Grade 4 AEs | 0 | - |

Table 3: Preliminary Efficacy in Taxane-Exposed Patients with Measurable Soft Tissue Disease [3]

| Outcome | Number of Patients |

| Confirmed Partial Response | 1 |

| Stable Disease | 5 |

| Radiographic Progression | 1 |

| Discontinued Treatment | 5 |

While a 50% decrease in PSA was not observed in the early cohorts, decreases in LDH and alkaline phosphatase were noted in a significant proportion of patients.[3][6] The primary endpoint for Part B of the study was radiographic progression-free survival (rPFS).[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline the methodologies for key experiments involving EC1169.

In Vitro Cell Viability Assay (General Protocol)

-

Cell Culture: Prostate cancer cell lines (e.g., PSMA-positive LNCaP and MDA PCa 2b, and PSMA-negative PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: EC1169 is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Workflow for In Vitro Cell Viability Assay

Caption: A generalized workflow for assessing the in vitro cell viability effects of EC1169.

In Vivo Xenograft Tumor Growth Inhibition Study (General Protocol)

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: A suspension of human prostate cancer cells (e.g., LNCaP) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Randomization and Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. EC1169 is administered (e.g., intravenously) according to a predetermined schedule and dose. The control group receives a vehicle.

-

Efficacy Endpoints: Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival may be a secondary endpoint.

-

Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment and control groups.

Conclusion and Future Directions

EC1169 has demonstrated a promising therapeutic profile as a PSMA-targeted SMDC. Its potent and selective antitumor activity in preclinical models and manageable safety profile in early clinical trials in patients with mCRPC warrant further investigation. Future studies should focus on completing the analysis of the Phase 1 trial to provide more comprehensive data on radiographic progression-free survival and overall survival. Further clinical development in larger, randomized trials will be necessary to fully elucidate the therapeutic potential of EC1169 in the treatment of prostate cancer. The companion diagnostic, 99mTc-EC0652, will also play a crucial role in patient selection for this targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. ascopubs.org [ascopubs.org]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

EC1169 In Vitro Assay Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro assay protocols for the evaluation of EC1169, a small molecule drug conjugate (SMDC) that targets Prostate-Specific Membrane Antigen (PSMA). EC1169 is comprised of a PSMA-targeting ligand, an enzyme-cleavable linker, and the potent cytotoxic agent tubulysin (B8622420) B hydrazide (TubBH). These application notes offer detailed methodologies for key experiments to characterize the binding, cytotoxicity, and mechanism of action of EC1169.

Mechanism of Action of EC1169

EC1169 is designed for targeted delivery of its cytotoxic payload to PSMA-expressing cancer cells. The process begins with the high-affinity binding of the EC1169 ligand to the PSMA protein on the surface of tumor cells.[1] Following binding, the EC1169-PSMA complex is internalized by the cell. Inside the cell, the linker connecting the targeting ligand to tubulysin B is cleaved by intracellular enzymes, releasing the potent microtubule inhibitor.[1] Free tubulysin B then binds to tubulin, disrupting microtubule polymerization. This interference with microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) and inhibiting tumor cell growth.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro potency of EC1169 and its cytotoxic payload, tubulysin B.

Table 1: In Vitro Cytotoxicity of EC1169

| Cell Line | Cancer Type | PSMA Expression | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | Positive | In the nanomolar range | [3] |

| MDA PCa 2b | Prostate Cancer | Positive | Potent antitumor activity observed | [4] |

| KB | Cervical Cancer | Negative | No significant activity | [5] |

Table 2: In Vitro Cytotoxicity of Tubulysin Analogs

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin A | MCF-7 | Breast Cancer | 0.09 | [2] |

| Tubulysin A | A549 | Lung Cancer | 0.58 | [2] |

| Tubulysin B | HCT-116 | Colon Carcinoma | 2.41 | [6] |

| Tubulysin Analogue (Tb111) | MES SA | Uterine Sarcoma | 0.04 | [7] |

| Tubulysin Analogue (Tb111) | HEK 293T | Embryonic Kidney Cancer | 0.006 | [7] |

Experimental Protocols

PSMA Binding Affinity Assay (Competitive Inhibition Assay)

This protocol is designed to determine the binding affinity (IC50 and potentially Ki) of EC1169 to the PSMA receptor on cancer cells.

Objective: To quantify the ability of EC1169 to compete with a radiolabeled ligand for binding to PSMA.

Materials:

-

PSMA-positive cells (e.g., LNCaP)

-

Radiolabeled PSMA ligand (e.g., [125I]MIP-1095)

-

EC1169

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2 and CaCl2)

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Cell Preparation: Culture LNCaP cells to confluency. Harvest the cells and prepare a cell membrane fraction through homogenization and centrifugation.

-

Assay Setup: In a 96-well filter plate, add the LNCaP cell membranes.

-

Competitive Binding: Add a constant concentration of the radiolabeled PSMA ligand to all wells. Add increasing concentrations of unlabeled EC1169 to the wells. Include control wells with no unlabeled competitor (for maximum binding) and wells with a large excess of a known PSMA inhibitor (for non-specific binding).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Washing: After incubation, wash the wells with ice-cold binding buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the EC1169 concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol measures the concentration of EC1169 required to inhibit the growth of cancer cells by 50% (IC50).

Objective: To determine the cytotoxic potency of EC1169 on PSMA-positive and PSMA-negative cancer cell lines.

Materials:

-

PSMA-positive cancer cells (e.g., LNCaP)

-

PSMA-negative cancer cells (e.g., PC-3 or KB)

-

Complete cell culture medium

-

EC1169

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of EC1169 in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of EC1169. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Detection: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the EC1169 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis induced by EC1169.

Objective: To determine if the cytotoxic effect of EC1169 is mediated through the induction of apoptosis.

Materials:

-

Cancer cells (e.g., LNCaP)

-

EC1169

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat them with EC1169 at a concentration around the predetermined IC50 value for various time points (e.g., 24, 48, 72 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the cytotoxic payload of EC1169, tubulysin B, on the polymerization of purified tubulin.

Objective: To confirm that the mechanism of action of the payload involves the inhibition of microtubule formation.

Materials:

-

Purified tubulin

-

Tubulysin B (or EC1169 if payload release can be achieved in vitro)

-

Polymerization buffer (e.g., G-PEM buffer containing GTP)

-

96-well plate

-

Spectrophotometer with temperature control

Protocol:

-

Assay Setup: In a pre-warmed 96-well plate, add the polymerization buffer and various concentrations of tubulysin B. Include a vehicle control and a known tubulin polymerization inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. An increase in absorbance indicates microtubule formation.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the effect on the rate and extent of tubulin polymerization.

References

- 1. Facebook [cancer.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 7. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for EC1169 in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC1169 is a novel, targeted small-molecule drug conjugate (SMDC) designed for the treatment of prostate cancer. It consists of a high-affinity ligand that binds to Prostate-Specific Membrane Antigen (PSMA), a protein significantly overexpressed on the surface of most prostate cancer cells. This targeting moiety is linked to tubulysin (B8622420) B hydrazide, a potent microtubule-destabilizing agent. Upon binding to PSMA, EC1169 is internalized by the cancer cell, leading to the intracellular release of tubulysin B hydrazide. This potent cytotoxic payload disrupts microtubule dynamics, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell.[1][2][3] Preclinical studies in xenograft models and clinical trials in patients with metastatic castration-resistant prostate cancer (mCRPC) have demonstrated the promising anti-tumor activity of EC1169.[4][5][6][7][8]

These application notes provide a summary of the available data on EC1169 and detailed protocols for its use in prostate cancer cell line research.

Data Presentation

In Vivo Efficacy of EC1169 in PSMA-Positive Xenograft Models

| Cell Line | Tumor Model | Treatment Regimen | Outcome | Reference |

| LNCaP | Subcutaneous Xenograft | Brief treatment | Complete remissions in 5/7 mice, cures in 2/7 mice | [8] |

| MDA PCa 2b | Subcutaneous Xenograft | Not specified | Complete remissions and cures | [4] |

Clinical Trial Data for EC1169 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Phase | Dosage | Patient Population | Key Findings | Reference |

| Phase 1 | Recommended Phase 2 Dose (RP2D): 6.5 mg/m² IV on days 1 and 8 of a 21-day cycle | Taxane-naïve and taxane-exposed mCRPC | Well-tolerated; evidence of anti-tumor activity including stable disease and a confirmed partial response in one patient. | [5][9][10] |

| Phase 1 | Dose escalation (0.2 - 0.6 mg/m²) | mCRPC | Well-tolerated on both three times weekly and once weekly schedules. | [2] |

Signaling Pathway

The mechanism of action of EC1169 involves a targeted delivery system that ultimately disrupts microtubule function within prostate cancer cells.

Caption: Mechanism of action of EC1169 in PSMA-positive prostate cancer cells.

Experimental Protocols

General Guidelines for Handling EC1169

EC1169 is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a certified biological safety cabinet. Consult the manufacturer's safety data sheet (SDS) for detailed handling and disposal instructions.

Protocol 1: In Vitro Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of EC1169 on prostate cancer cell lines.

Materials:

-

PSMA-positive prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

PSMA-negative prostate cancer cell lines (e.g., PC-3, DU145) for specificity control

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

EC1169

-

Vehicle control (e.g., DMSO or sterile water)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of EC1169 in an appropriate solvent. Perform serial dilutions to create a range of concentrations to be tested.

-

Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of EC1169 or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro cell viability assay.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol measures the induction of apoptosis in prostate cancer cells following treatment with EC1169.

Materials:

-

Prostate cancer cells

-

6-well cell culture plates

-

EC1169

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with EC1169 at concentrations around the determined IC50 value for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol. Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of EC1169 in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

PSMA-positive prostate cancer cells (e.g., LNCaP)

-

Matrigel

-

EC1169

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer EC1169 or vehicle control to the mice via an appropriate route (e.g., intravenous injection) based on the established dosing schedule from preclinical or clinical data.

-

Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume.

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Study Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: Workflow for the in vivo xenograft study.

Conclusion

EC1169 represents a promising targeted therapeutic for PSMA-expressing prostate cancer. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of EC1169 in relevant preclinical models. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to the further development and understanding of this novel anti-cancer agent.

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LNCaP Xenograft Model | Xenograft Services [xenograft.net]

- 5. Prostate-Specific Membrane Antigen-Specific Antitumor Activity of a Self-Immolative Tubulysin Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. | BioWorld [bioworld.com]

- 8. urotoday.com [urotoday.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

Application Notes and Protocols for EC1169 Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction